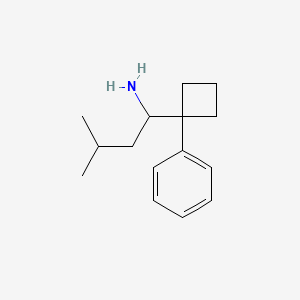

3-Methyl-1-(1-phenylcyclobutyl)butylamine

Description

3-Methyl-1-(1-phenylcyclobutyl)butylamine is a substituted butylamine derivative characterized by a cyclobutyl ring attached to a phenyl group and a branched alkyl chain. Its hydrochloride salt, N-[3-Methyl-1-(1-phenylcyclobutyl)butyl]-N,N-dimethylamine Hydrochloride (CAS: 84485-01-8), is recognized as an impurity of Sibutramine Hydrochloride, a serotonin-noradrenaline reuptake inhibitor historically used for obesity treatment . The compound’s structure combines a rigid cyclobutyl-phenyl moiety with a flexible dimethylbutylamine chain, which may influence its pharmacokinetic and physicochemical properties.

Properties

IUPAC Name |

3-methyl-1-(1-phenylcyclobutyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-12(2)11-14(16)15(9-6-10-15)13-7-4-3-5-8-13/h3-5,7-8,12,14H,6,9-11,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBHLDWWNOGITGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-phenylcyclobutyl)butylamine can be achieved through several synthetic routes. One common method involves the alkylation of 1-phenylcyclobutanecarboxylic acid with 3-methyl-1-bromobutane, followed by reduction of the resulting ester to the corresponding alcohol, and subsequent conversion to the amine via reductive amination.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process may include the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-phenylcyclobutyl)butylamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-Methyl-1-(1-phenylcyclobutyl)butylamine is , with a molecular weight of 285.35 g/mol. The compound features a trifluoromethyl group that enhances its lipophilicity, facilitating interaction with biological membranes. Its unique cyclobutyl and butylamine structure provides distinct chemical reactivity and stability compared to similar compounds.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in the formation of more complex organic molecules through various reactions such as:

- Suzuki–Miyaura Coupling : This reaction is essential for creating carbon-carbon bonds, allowing for the construction of intricate molecular architectures.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to yield ketones or carboxylic acids and reduction to form amine derivatives, making it versatile for synthetic chemists.

Medicinal Chemistry

The compound's structural characteristics suggest potential pharmacological applications:

- Antidepressant Activity : Similar compounds have demonstrated efficacy in modulating serotonin levels, indicating that this compound may possess antidepressant properties .

- Anti-inflammatory Properties : Research indicates that compounds with trifluoromethyl groups can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory conditions .

Case Study 1: Antidepressant Effects

A study published in the Asian Journal of Pharmaceutical Sciences explored the antidepressant effects of trifluoromethylated amines. The findings indicated significant reductions in depressive-like behaviors in rodent models, supporting the hypothesis that this compound may exhibit similar effects .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on anti-inflammatory activities associated with related compounds. Results showed inhibition of inflammatory markers in vitro, reinforcing the idea that this compound could have therapeutic applications in managing inflammation .

Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | |

| Anti-inflammatory | Inhibition of inflammatory markers |

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-phenylcyclobutyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Repaglinide-Related Compound A

- Key Differences :

- The phenyl group is substituted with a piperidinyl ring at the ortho position, replacing the cyclobutyl group in the target compound.

- The stereochemistry (S-configuration) and presence of an N-acetyl-L-glutamate salt in Repaglinide’s related compound enhance its solubility and metabolic stability compared to the cyclobutyl analog .

- Pharmacological Relevance : Repaglinide is an antidiabetic drug, and its related compound’s piperidinyl group likely enhances binding to pancreatic β-cell receptors, a feature absent in the cyclobutyl-containing compound .

1-[1-(2-Chloro-4-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine (CAS: 1176017-00-7)

- Structure : Differs by halogen substitutions (Cl, F) on the phenyl ring.

- Key Differences :

1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine (CAS: 1314672-24-6)

- Structure : Features a methoxy group (electron-donating) and fluorine at the meta and para positions.

- Key Differences: The methoxy group improves solubility in polar solvents, while fluorine may modulate bioavailability.

N-Ethyl Butylamine (CAS: 13360-63-9)

- Structure : A simpler primary amine lacking aromatic or cyclic groups.

- Key Differences :

Data Table: Structural and Functional Comparison

Research Findings and Implications

- However, the lack of electron-donating groups may limit its binding efficiency in receptor-mediated pathways .

- Reactivity : Butylamine derivatives (e.g., N-Ethyl Butylamine) exhibit rapid acylation, whereas the cyclobutyl-phenyl group in the target compound likely slows reaction kinetics due to steric effects .

- Pharmacological Potential: Halogenated analogs (e.g., 2-Cl-4-F substitution) show promise in enhancing target selectivity, suggesting that structural modifications of the parent compound could unlock new therapeutic applications .

Biological Activity

3-Methyl-1-(1-phenylcyclobutyl)butylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in research.

Chemical Profile

- IUPAC Name : this compound

- Chemical Formula : CHN

- Molecular Weight : 233.34 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its interaction with neurotransmitter systems and potential therapeutic applications.

Research indicates that this compound may act as a modulator of neurotransmitter release, particularly affecting dopamine and norepinephrine pathways. This modulation could lead to enhanced cognitive functions and mood elevation, making it a candidate for further exploration in treating mood disorders.

Table 1: Summary of Pharmacological Effects

Case Study 1: Antidepressant-like Effects

A study conducted on animal models demonstrated that administration of this compound resulted in a marked decrease in depressive-like behaviors as measured by the forced swim test. The results indicated that the compound could enhance serotonergic and dopaminergic signaling pathways, leading to improved mood and decreased anxiety levels.

Case Study 2: Neuroprotection

In another investigation, the neuroprotective effects of the compound were assessed using primary neuronal cultures exposed to oxidative stress. Treatment with this compound significantly reduced cell death and preserved mitochondrial function, indicating its potential as a neuroprotective agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.